molecular formula C24H28N2O4 B11772226 Pentyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Pentyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11772226
M. Wt: 408.5 g/mol
InChI Key: LANLPOBZIIZFNC-UHFFFAOYSA-N
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Description

Pentyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with 4-hydroxybenzaldehyde to form 4-(benzyloxy)benzaldehyde.

    Cyclization to form the tetrahydropyrimidine ring: The 4-(benzyloxy)benzaldehyde is then reacted with ethyl acetoacetate and urea under acidic conditions to form the tetrahydropyrimidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with pentanol to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pentyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pentyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The benzyloxy group can interact with enzymes and receptors, potentially inhibiting or activating their function. The tetrahydropyrimidine ring can also interact with nucleic acids and proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the tetrahydropyrimidine ring.

    Benzyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a benzyl group instead of a pentyl group.

Uniqueness

Pentyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the combination of its functional groups, which provide a range of chemical reactivity and potential biological activity. The presence of the pentyl ester group also enhances its lipophilicity, potentially improving its ability to cross biological membranes.

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

pentyl 6-methyl-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H28N2O4/c1-3-4-8-15-29-23(27)21-17(2)25-24(28)26-22(21)19-11-13-20(14-12-19)30-16-18-9-6-5-7-10-18/h5-7,9-14,22H,3-4,8,15-16H2,1-2H3,(H2,25,26,28)

InChI Key

LANLPOBZIIZFNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC3=CC=CC=C3)C

Origin of Product

United States

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